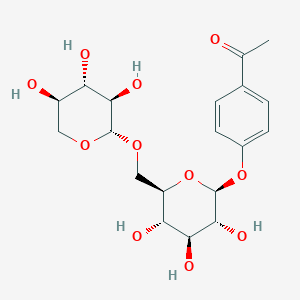

(R)-1-Boc-3-(Hydroxymethyl)Piperidine

Vue d'ensemble

Description

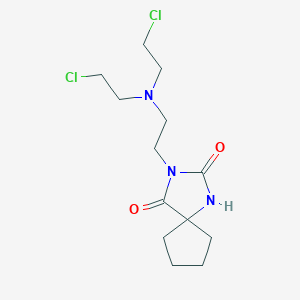

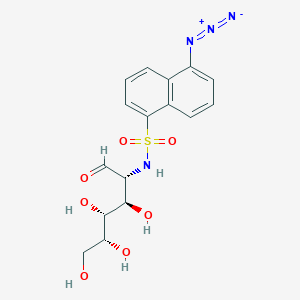

The compound “(R)-1-Boc-3-(Hydroxymethyl)Piperidine” is a chiral piperidine derivative that is of interest due to its potential as an intermediate in the synthesis of various pharmacologically active compounds. The presence of the Boc (tert-butoxycarbonyl) group suggests that it is protected, making it a versatile building block for further chemical modifications .

Synthesis Analysis

The synthesis of enantiopure piperidine derivatives, such as “(R)-1-Boc-3-(Hydroxymethyl)Piperidine,” can be achieved through methods like Rh-catalyzed cyclohydrocarbonylation, which allows for the formation of the piperidine ring with the desired stereochemistry . Additionally, the catalytic dynamic resolution of racemic piperidines using chiral ligands has been shown to be an effective method for obtaining enantiomerically enriched piperidine derivatives . These synthetic approaches are crucial for the preparation of high-purity chiral piperidines required for pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those with a hydroxymethyl group, has been studied using techniques such as X-ray crystallography. These studies reveal important conformational details, such as the preferred chair conformation of the piperidine ring and the orientation of substituents, which are critical for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Piperidine derivatives are known to undergo various chemical reactions, which are essential for their transformation into more complex molecules. For instance, the hydroxymethyl group in “(R)-1-Boc-3-(Hydroxymethyl)Piperidine” can be a reactive site for further functionalization. The Boc group also offers a protective strategy, allowing for selective reactions at other sites of the molecule without affecting the amine functionality .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(R)-1-Boc-3-(Hydroxymethyl)Piperidine” are influenced by its functional groups and stereochemistry. The Boc group increases the steric bulk and affects the compound's solubility and boiling point. The hydroxymethyl group contributes to the compound's polarity and potential for hydrogen bonding, which can affect its solubility in various solvents and its reactivity in chemical transformations .

Applications De Recherche Scientifique

Bioreductive Production and Industrial Applications

The bioreductive production of (R)-N-Boc-3-hydroxypiperidine by a carbonyl reductase from Kluyveromyces marxianus shows excellent catalytic activity, highlighting its potential for industrial production. This process enables the synthesis of (R)-N-Boc-3-hydroxypiperidine with high enantiomeric excess, demonstrating significant potential for large-scale manufacturing of this compound for various pharmaceutical applications (Chen et al., 2017).

Therapeutic Research

1-Boc-Piperidine-4-Carboxaldehyde has been studied for its therapeutic applications, particularly in the prevention of binge-eating behavior and anxiety in rats. This research opens avenues for its use in addressing eating disorders and anxiety-related conditions (Guzmán-Rodríguez et al., 2021).

HIV-1 Inhibitors

Bicyclic piperidine-based compounds have been synthesized for their potential use as HIV-1 inhibitors. By altering structural components of known CCR5 antagonists, these compounds exhibit potent antiviral activity against HIV-1 R5 strain, showcasing the versatility of piperidine derivatives in antiviral drug development (Dai Qiu-yun, 2011).

Catalytic Arylation

Palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines demonstrates the chemical utility of piperidine derivatives in constructing arylated piperidines, which are crucial in pharmaceutical research for developing new drugs (Millet & Baudoin, 2015).

Safety And Hazards

Orientations Futures

The development of efficient and sustainable methods for the synthesis of nitrogen heterocycles, including “®-1-Boc-3-(Hydroxymethyl)Piperidine”, is an important goal for the chemical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCLHERKFHHUTB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363894 | |

| Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Boc-3-(Hydroxymethyl)Piperidine | |

CAS RN |

140695-85-8 | |

| Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)

![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)

![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)